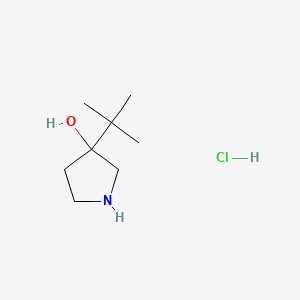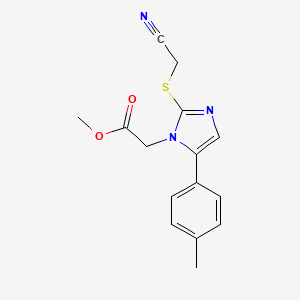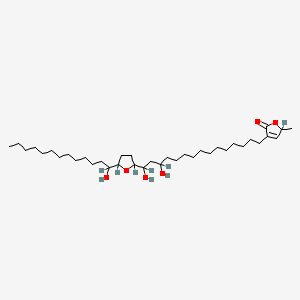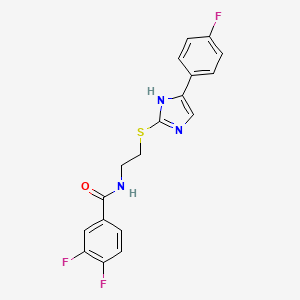
3-Tert-butylpyrrolidin-3-ol hydrochloride
Vue d'ensemble
Description
3-Tert-butylpyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 869976-51-2 . It has a molecular weight of 179.69 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(tert-butyl)pyrrolidin-3-ol hydrochloride . The InChI code is 1S/C8H17NO.ClH/c1-7(2,3)8(10)4-5-9-6-8;/h9-10H,4-6H2,1-3H3;1H .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 179.69 . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
3-Tert-butylpyrrolidin-3-ol hydrochloride serves as an intermediate in the synthesis of various pharmaceutically active substances. One notable application is in the economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate starting from L-aspartic acid. This synthesis process is significant for its use of readily available materials, mild reaction conditions, and cost-effectiveness, making it viable for industrial preparation (Han et al., 2018).
Biosynthesis Applications
In the realm of biosynthesis, this compound-related compounds have been utilized in the biosynthesis of key intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which is crucial for the synthesis of statins such as atorvastatin and rosuvastatin. This process involves carbonyl reductase from Rhodosporidium toruloides and demonstrates high efficiency in both mono and biphasic media, highlighting the potential for scalable biosynthesis applications (Liu et al., 2018).
Chemical Transformations and Catalysis
Further research has explored the chemical transformations of related pyrrolidine derivatives, such as the singlet oxygen oxidation of pyrroles leading to 5-substituted derivatives, showcasing the versatility of pyrrolidine compounds in organic synthesis (Wasserman et al., 1999). Additionally, Fe(III) complexes involving bipyrrolidine backbones have been studied for their electronic structures, offering insights into their application in oxidation-reduction processes and catalysis (Chiang et al., 2014).
Medicinal Chemistry
In medicinal chemistry, N-phenylpyrrolidine-based inhibitors, including compounds with 3-tert-butylpyrrolidine motifs, have shown significant potency as inhibitors of HCV NS5A. These compounds demonstrate excellent metabolic stability and pharmacokinetics, with some advancing to clinical trials, highlighting the therapeutic potential of 3-tert-butylpyrrolidine derivatives (DeGoey et al., 2014).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
3-tert-butylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2,3)8(10)4-5-9-6-8;/h9-10H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJAIKJADGZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCNC1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869976-51-2 | |
| Record name | 3-tert-butylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2928990.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2928998.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2928999.png)

![2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2929002.png)
![4-bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2929005.png)
![6-Phenyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2929006.png)


![3-(4-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929010.png)
